molecular formula C5H9BrN4O B13182684 5-Bromo-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine

5-Bromo-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13182684
M. Wt: 221.06 g/mol
InChI Key: XJNFXMNTVCASLR-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position and a 2-methoxyethyl group at the 1-position of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromo-1H-1,2,4-triazole with 2-methoxyethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced triazoles, and substitution can result in various substituted triazole derivatives.

Scientific Research Applications

5-Bromo-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(2-methoxyethyl)-1H-indazole
  • 5-Bromo-1-(2-methoxyethyl)-1H-benzimidazole

Uniqueness

5-Bromo-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C5H9BrN4O

Molecular Weight

221.06 g/mol

IUPAC Name

5-bromo-1-(2-methoxyethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H9BrN4O/c1-11-3-2-10-4(6)8-5(7)9-10/h2-3H2,1H3,(H2,7,9)

InChI Key

XJNFXMNTVCASLR-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=NC(=N1)N)Br

Origin of Product

United States

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